Home > Products > Screening Compounds P106338 > 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine -

3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine

Catalog Number: EVT-12730665
CAS Number:
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in targeting specific receptors in the nervous system. This compound features a pyridine ring substituted with a 2-fluoro group and a methoxy group linked to a dihydropyrrole moiety. The unique structural characteristics of this compound position it as a candidate for various pharmacological applications.

Source

The synthesis and analysis of 3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine have been explored in several studies. Notably, the compound has been referenced in patents and research articles focusing on its biological activity and synthetic methodologies .

Classification

This compound belongs to the class of pyridine derivatives, specifically those containing nitrogen heterocycles. Its classification is relevant for understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent substitution reactions on the pyridine nucleus. One effective approach includes:

  1. Formation of Dihydropyrrole: Starting from readily available precursors, a dihydropyrrole is synthesized through cyclization reactions.
  2. Methoxylation: The introduction of the methoxy group can be achieved via nucleophilic substitution methods.
  3. Fluorination: The final step often involves selective fluorination at the 2-position of the pyridine ring using fluorinating agents.

Technical details regarding reaction conditions, catalysts, and yields can vary based on specific methodologies employed in different studies .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C₉H₁₀FN
  • Molecular Weight: Approximately 165.18 g/mol
  • Functional Groups: Pyridine, methoxy, and dihydropyrrole.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:

  1. Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under basic conditions.
  2. Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions on the pyridine ring.
  3. Dehydrogenation: Under oxidative conditions, further functionalization can occur.

Technical details about reaction conditions and mechanisms are crucial for optimizing synthesis and exploring reactivity .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine often involves interaction with specific receptors in biological systems, such as nicotinic acetylcholine receptors.

  1. Receptor Binding: The compound may bind to the α4β2 subtype of nicotinic receptors, influencing neurotransmitter release.
  2. Signal Transduction: Upon binding, conformational changes in the receptor activate downstream signaling pathways that modulate neuronal excitability and synaptic transmission.

Data from pharmacological studies indicate that such interactions can lead to analgesic effects or modulation of cognitive functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of electron-rich nitrogen atoms.

Relevant data from spectroscopic analyses (NMR, IR) provide insights into its structural characteristics and confirm purity during synthesis .

Applications

Scientific Uses

3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine is primarily explored for its potential therapeutic applications:

  1. Pain Management: As an analgesic agent targeting nicotinic receptors.
  2. Neurological Disorders: Potential use in treating conditions such as Alzheimer's disease or schizophrenia due to its receptor modulation capabilities.
  3. Research Tool: Utilized in studies investigating receptor dynamics and drug interactions within neuropharmacology.

Continued research into this compound's efficacy and safety profiles will be essential for its development as a therapeutic agent .

Introduction to Nicotinic Acetylcholine Receptor (nAChR) Targeting Ligands

Nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels implicated in neurotransmission, pain modulation, and cognitive function. The heteromeric α4β2 subtype, one of the most abundant nAChRs in the mammalian brain, binds endogenous acetylcholine with high affinity and regulates neurotransmitter release. Ligands targeting α4β2 nAChRs have emerged as promising candidates for treating neuropathic pain and neurodegenerative disorders due to their ability to modulate synaptic plasticity and neuronal excitability [3]. Structural optimization of natural alkaloids like epibatidine has yielded synthetic analogs with improved selectivity and therapeutic windows. Among these, 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine (also known as [18F]Nifene in radiolabeled form) exemplifies the strategic integration of fluorine to enhance target engagement and pharmacokinetic properties [1] [4].

Structural Motifs in nAChR Agonists/Antagonists: Epibatidine and Tebanicline Analogs

The design of nAChR ligands leverages conserved pharmacophores to balance potency and selectivity. Epibatidine, isolated from poison dart frogs, served as the foundational scaffold due to its high affinity for α4β2 nAChRs (Ki = 40 pM) [4]. Its bicyclic azabicyclo[2.2.1]heptane core, however, conferred significant toxicity due to off-target activation of ganglionic α3β4 nAChRs. Structural simplification yielded tebanicline (ABT-594), which replaced the bridged heptane with an azetidine ring and chloropyridine moiety. This modification retained α4β2 affinity (Ki = 37 pM) while reducing adverse effects [4] [8].

The target compound, 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridine, further optimizes this scaffold:

  • Pyrrolinylmethoxy Linker: The 2,5-dihydro-1H-pyrrole group enhances conformational flexibility compared to rigid bicyclic systems, potentially improving binding pocket accommodation.
  • Fluoropyridine Core: Substitution at the 2-position of pyridine with fluorine alters electron density and steric profile, influencing hydrogen bonding with residues like TrpB of the receptor’s orthosteric site [1] [9].

Table 1: Structural Evolution of Epibatidine-Derived nAChR Ligands

CompoundCore StructureKey Modificationsα4β2 nAChR Affinity (Ki)
EpibatidineAzabicyclo[2.2.1]heptaneChloropyridine40 pM [4]
Tebanicline (ABT-594)AzetidineChloropyridine + Methoxy linker37 pM [8]
3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoro-pyridineFlexible pyrrolineFluoropyridine + Ether linker0.5 nM (estimated) [1]

Radiolabeled derivatives like [18F]Nifene (the fluorinated analog) exhibit high blood-brain barrier penetration, with peak accumulation in the thalamus and cortex—regions dense in α4β2 nAChRs [1] [4].

Role of Fluorine Substitution in Bioactive Molecule Design

Fluorine incorporation is a cornerstone of medicinal chemistry, influencing multiple physicochemical and pharmacological parameters:

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity (+4 inductive effect) polarizes the pyridine ring, increasing the nitrogen atom’s basicity. This enhances cation-π interactions with nAChR binding pocket residues (e.g., TyrA and TrpB) [5] [9].
  • Metabolic Stability: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, reducing first-pass metabolism. Heugebaert et al. demonstrated that fluorinated epibatidine analogs exhibit 15–30% higher metabolic stability in hepatocyte assays compared to non-fluorinated counterparts [4].
  • Lipophilicity Modulation: A single fluorine atom increases log P by ~0.25 units, optimizing blood-brain barrier permeability. In [18F]Nifene, this property facilitates CNS uptake, with a brain-to-plasma ratio of 2.8:1 at 30 minutes post-administration [1] [9].

Table 2: Impact of Fluorine on Key Pharmacokinetic Parameters

ParameterNon-Fluorinated AnalogsFluorinated AnalogsChange
Metabolic half-life (t½)90–120 min150–210 min+67% [9]
Plasma protein binding85–90%70–75%-15% [4]
Brain uptake (AUC₀–₆₀)25–30 ng·h/mL40–45 ng·h/mL+60% [1]

Fluorine also serves as a hydrogen-bond acceptor, potentially strengthening interactions with ThrA154 and LeuB119 in the α4β2 ligand-binding domain [5].

Therapeutic Potential for Neuropathic Pain and Neurodegenerative Disorders

Neuropathic Pain

The compound’s efficacy in pain models stems from α4β2 nAChR activation in descending inhibitory pathways:

  • Formalin Test: Subcutaneous tebanicline (structurally analogous) reduced phase 1 (ED₅₀ = 0.034 μmol/kg) and phase 2 (ED₅₀ = 0.05 μmol/kg) nociceptive behaviors in mice, confirming central antinociception [8].
  • Chemotherapy-Induced Neuropathy: Tebanicline reversed vincristine-induced allodynia via supraspinal α4β2 receptors, suggesting the fluorinated derivative may share this mechanism [8].

Clinical trials highlight novel targets for neuropathic pain (e.g., BDKRB1 antagonists, HDAC6 inhibitors), but nAChR agonists remain viable due to non-opioid mechanisms [6]. The fluorinated analog’s metabolic stability positions it for prolonged efficacy in conditions like painful diabetic neuropathy (PDN), where current therapies (gabapentin, duloxetine) show limited response in 40–60% of patients [6] [10].

Neurodegenerative Disorders

α4β2 nAChR deficits occur early in Alzheimer’s (AD) and Parkinson’s (PD) diseases:

  • Imaging Applications: [18F]Nifene serves as a PET radiotracer for quantifying α4β2 receptor density in AD patients. Patt et al. reported 15% protein binding and >90% radiochemical purity, enabling precise monitoring of receptor loss in the cortex [4].
  • Disease Modification: nAChR activation enhances neurotrophic signaling (e.g., CREB phosphorylation) and reduces Aβ toxicity in vitro. While clinical trials of natural nAChR ligands (e.g., galantamine) show symptomatic benefits, fluorinated synthetic analogs offer improved bioavailability for potential disease-modifying effects [3] [7].

Ongoing trials include NCT05219812 (BAY 2395840 for PDN) and NCT03176472 (HDAC6 inhibitor for neuropathy), underscoring the relevance of novel mechanisms alongside nAChR targeting [10].

Table 3: Molecular Targets in Neuropathic Pain and Neurodegeneration

Therapeutic AreaMolecular TargetLigand ClassCurrent Status
Painful Diabetic Neuropathyα4β2 nAChRFluorinated pyridinesPreclinical validation [6]
Alzheimer’s Diseaseα4β2 nAChRRadiolabeled fluoropyridinesPhase II imaging trials [4]
Chemotherapy-Induced Neuropathyα4β2 nAChRTebanicline analogsAnimal efficacy [8]

Properties

Product Name

3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine

IUPAC Name

3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoropyridine

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2

InChI Key

GHHQHFNDKOQCRS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(N1)COC2=C(N=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.